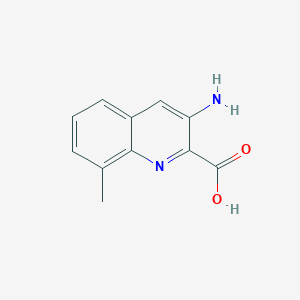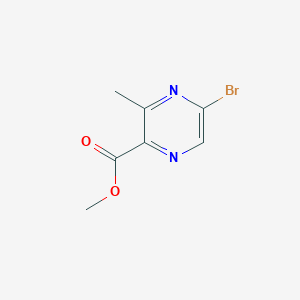![molecular formula C9H8O3 B13676972 (S)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13676972.png)
(S)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde is an organic compound with a unique structure that includes a dioxine ring fused with a benzene ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with glyoxylic acid in the presence of an acid catalyst to form the dioxine ring, followed by oxidation to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid.
Reduction: (S)-2,3-Dihydrobenzo[b][1,4]dioxine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(S)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Dibenzodioxine: A structurally related compound with two benzene rings fused to a dioxine ring.
2,3-Dihydrothieno[3,4-b][1,4]dioxine: Another compound with a similar dioxine ring but fused to a thiophene ring instead of a benzene ring.
Uniqueness
(S)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. Its specific stereochemistry (S-enantiomer) also adds to its uniqueness, influencing its interactions in chiral environments.
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3S)-2,3-dihydro-1,4-benzodioxine-3-carbaldehyde |
InChI |
InChI=1S/C9H8O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-5,7H,6H2/t7-/m1/s1 |
InChI Key |
TVBNTFVSONEKOU-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2O1)C=O |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
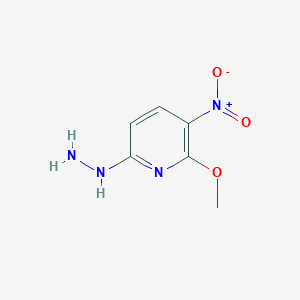
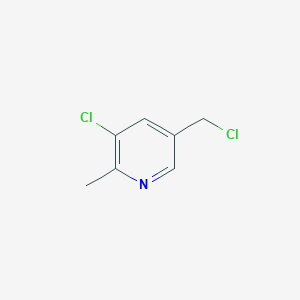
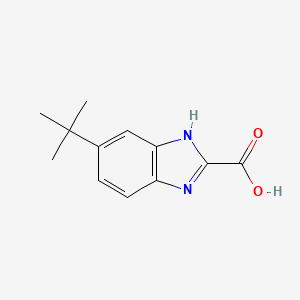
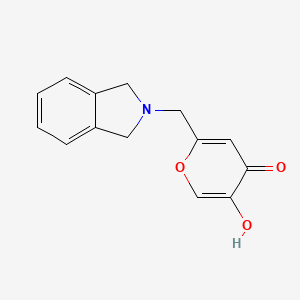



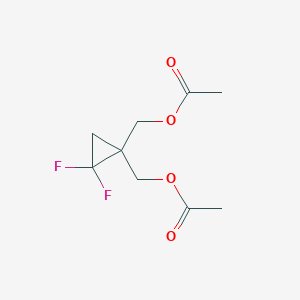
![(Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate](/img/structure/B13676942.png)
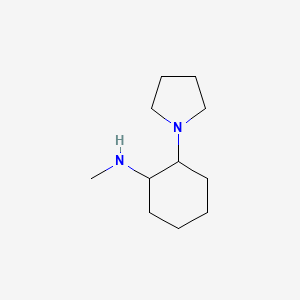
![5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13676952.png)
